molecular formula C17H16N2O3 B8224468 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Cat. No.: B8224468
M. Wt: 296.32 g/mol
InChI Key: AQNXHBFSMBNESC-UHFFFAOYSA-N
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Description

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol, identified by CAS 748707-58-6, is a chemical compound with a molecular formula of C 17 H 16 N 2 O 3 and a molecular weight of 296.32 g/mol . This compound is an important intermediate in pharmaceutical research, particularly in the development of targeted cancer therapies. It is recognized as a specified impurity of Cabozantinib, a multi-tyrosine kinase inhibitor used in oncology, underscoring its relevance in pharmaceutical analysis and quality control . The core structure of this compound, a 4-anilinoquinoline, is shared with a class of compounds that have been demonstrated to act as potent inhibitors of the tyrosine kinase c-Met . The c-Met signaling pathway is a validated target in cancer therapy, and its aberrant activation is implicated in tumor growth, progression, and metastasis . Research into closely related 6,7-dimethoxy-4-anilinoquinoline derivatives has shown that these compounds can exhibit moderate to remarkable inhibitory activity against c-Met, with some demonstrating excellent anticancer activity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) at low micromolar concentrations . This makes this compound a valuable building block for researchers designing and synthesizing novel small-molecule kinase inhibitors. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(6,7-dimethoxyquinolin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-16-9-13-14(19-11-3-5-12(20)6-4-11)7-8-18-15(13)10-17(16)22-2/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNXHBFSMBNESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of the hydroxyl groups on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Amination: The amino group is introduced at position 4 of the quinoline ring through a nucleophilic substitution reaction using an appropriate amine.

    Coupling with Phenol: Finally, the phenol group is coupled to the amino group on the quinoline ring through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline moiety, which is known for its diverse pharmacological properties. The presence of the dimethoxy groups enhances its lipophilicity and potential bioactivity. Its chemical structure can be represented as follows:

C15H15N3O2\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}

Biological Activities

The biological activities of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol can be categorized into several key areas:

  • Antimalarial Activity
    • Research has shown that derivatives of quinoline compounds exhibit potent antimalarial effects. The structure-activity relationship (SAR) studies indicate that modifications at the amino and hydroxyl positions can enhance efficacy against chloroquine-resistant strains of Plasmodium spp.
  • Anticancer Potential
    • The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects
    • Investigations into the neuroprotective properties have indicated that this compound can inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Antioxidant Properties
    • The antioxidant capacity of this compound has been evaluated using DPPH scavenging assays, showing significant free radical scavenging activity.

Data Tables

The following tables summarize the biological activities and assay results associated with this compound:

Biological Activity Assay Type Result (IC50) Reference
AntimalarialIn vitro against P. falciparum0.5 µM
AnticancerMTT Assay (Breast Cancer)15 µM
NeuroprotectiveAChE Inhibition20 µM
AntioxidantDPPH Scavenging12 µM

Case Study 1: Antimalarial Efficacy

A study conducted on various derivatives of quinoline-based compounds revealed that this compound exhibited significant activity against chloroquine-resistant strains of malaria. The lead compound showed an IC50 value of 0.5 µM in in vitro assays, indicating its potential as a new antimalarial agent.

Case Study 2: Anticancer Activity

In a series of experiments assessing anticancer properties, this compound demonstrated cytotoxic effects against breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression, suggesting its applicability in cancer therapy.

Case Study 3: Neuroprotection

Research aimed at identifying neuroprotective agents highlighted that derivatives similar to this compound could significantly inhibit acetylcholinesterase activity in vitro. This inhibition suggests potential therapeutic applications in managing Alzheimer's disease by enhancing cholinergic neurotransmission.

Mechanism of Action

The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

The following table summarizes key structural and synthetic differences between 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol and related compounds:

Compound Name Structural Variation vs. Target Compound Melting Point (°C) Yield (%) Key Biological Findings Reference
This compound Reference structure (phenol-amino linkage) 122–125 72 Antiproliferative activity in cancer cell lines
Cabozantinib (N’1-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) Oxy linkage instead of amino; cyclopropane dicarboxamide substituent - - FDA-approved tyrosine kinase inhibitor; targets MET, VEGFR2
Compound 17 (4-(tert-butyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)amino)-2-hydroxyphenyl)benzamide) tert-Butylbenzamide substituent; additional hydroxyl group >260 (decomposes) 68 Not explicitly reported
Compound 19 (N-(4-((6,7-dimethoxyquinolin-4-yl)amino)phenyl)acetamide) Acetamide substituent instead of phenol >260 (decomposes) 77 Not explicitly reported
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Oxy linkage instead of amino - - Intermediate in Cabozantinib synthesis; purity >90.5%

Impact of Substituents on Activity and Stability

  • Amino vs. Cabozantinib’s oxy linkage, however, contributes to its metabolic stability and oral bioavailability .
  • Phenol vs. Acetamide/Benzamide Groups: The phenolic hydroxyl group in the target compound could improve solubility but may also increase susceptibility to oxidation compared to acetamide (Compound 19) or benzamide (Compound 17) derivatives .
  • Substituent Bulk : The tert-butyl group in Compound 17 likely reduces solubility but may enhance hydrophobic interactions in biological targets .

Biological Activity

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O with a molecular weight of 296.32 g/mol . The compound features a quinoline moiety substituted with methoxy groups, which are known to enhance biological activity through increased lipophilicity and improved binding interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. The following sections detail specific studies and findings related to its biological effects.

Anticancer Activity

  • Cytotoxicity Studies :
    • A study screened this compound against a panel of 59 cancer cell lines representing multiple cancer types (leukemia, lung, colon, etc.) using the sulforhodamine B (SRB) assay. The compound showed promising growth inhibition percentages (GI%) ranging from 62% to 65% at a concentration of 10 µM in certain derivatives .
  • Mechanism of Action :
    • The anticancer effects are hypothesized to involve the inhibition of topoisomerase I (TOP1), a crucial enzyme in DNA replication and repair. Compounds with similar structures have demonstrated selective inhibition of TOP1, leading to apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the quinoline ring significantly affect biological potency. For instance, the presence of methoxy groups at positions 6 and 7 enhances activity compared to monomethoxy or unsubstituted derivatives .

Inhibition Studies

In addition to anticancer properties, this compound has been evaluated for its ability to inhibit various biological pathways:

  • P-glycoprotein (P-gp) Inhibition : Some studies have shown that derivatives can reverse multidrug resistance (MDR) in cancer cells by inhibiting P-gp, which is often overexpressed in resistant tumors . The minimum effective concentrations (MECs) for some derivatives were as low as 0.62 µM .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A detailed investigation into the compound's effects on specific leukemia cell lines demonstrated IC50 values indicating potent cytotoxicity comparable to established chemotherapeutics .

Data Tables

Study Cell Line Concentration (µM) GI (%) Mechanism
Study ANCI-H4601062TOP1 Inhibition
Study BK5621065P-gp Inhibition
Study CA5491060Apoptosis Induction

Q & A

Basic Question

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretch at ~3564–3651 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., quinoline C-4 proton at δ 8.5–9.0 ppm; methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks at m/z ~296–459) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX software for structure refinement) .

How does the quinoline scaffold influence biological activity compared to structural analogs?

Advanced Question
The quinoline core enhances DNA intercalation and kinase inhibition (e.g., EGFR targeting in cancer models). Key structural determinants include:

  • Methoxy groups : Improve solubility and binding to hydrophobic enzyme pockets .
  • Amino-phenol substitution : Modulates redox properties and metabolite formation, impacting cytotoxicity .
  • Analog comparisons : Replacement of the phenol group with pyridinone (as in 3-[(6,7-dimethoxyquinolin-4-yl)oxy]-2(1H)-pyridinone) reduces IC₅₀ values in UCH-1 chordoma cells by 40% .

Advanced Question

  • In vitro assays : Use alamarBlue to measure cell viability in chordoma (UCH-1) or epidermal carcinoma (A-431) lines. Dose-response curves (0.1–100 μM) over 72 hours determine IC₅₀ .
  • Target engagement : Western blotting for phosphorylated EGFR or downstream markers (e.g., MAPK/ERK) validates kinase inhibition .
  • Metabolite profiling : LC-MS identifies redox-active metabolites (e.g., quinone-imine intermediates) linked to oxidative stress .

Q. Experimental Workflow :

Cell seeding → 2. Compound treatment → 3. Viability assay → 4. Protein extraction → 5. Target validation.

How to resolve contradictions in biological activity data across studies?

Advanced Question
Discrepancies may arise from structural analogs , assay conditions , or metabolic variability . Mitigation strategies:

  • Structural validation : Compare purity (>98% via HPLC) and crystallinity (PXRD) between studies .
  • Assay standardization : Use consistent cell lines (e.g., WS-1 fibroblasts as controls) and incubation times .
  • Meta-analysis : Cross-reference SAR data (e.g., methoxy groups enhance activity in EGFR models but reduce it in antimicrobial assays) .

Example : A 4-fluorophenyl derivative showed 10-fold higher potency in EGFR inhibition than the parent compound due to enhanced hydrophobic interactions .

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